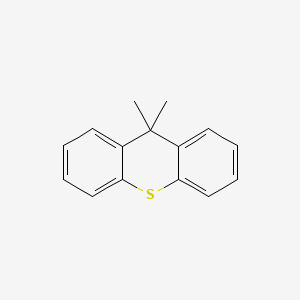

9H-Thioxanthene, 9,9-dimethyl-

Description

BenchChem offers high-quality 9H-Thioxanthene, 9,9-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthene, 9,9-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19019-10-4 |

|---|---|

Molecular Formula |

C15H14S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

9,9-dimethylthioxanthene |

InChI |

InChI=1S/C15H14S/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 |

InChI Key |

SYGCFIYPBOSKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2SC3=CC=CC=C31)C |

Origin of Product |

United States |

Excitation:tx + Hν → ³tx*2. Electron Transfer:³tx* + Onium Salt → Tx •+ + Onium Salt • 3. Decomposition: Onium Salt • → Ari + Ar• + X⁻ for Iodonium Salts 4. Initiation:the Generated Species React with a Proton Source E.g., Solvent to Produce a Strong Brønsted Acid H⁺ , Which Initiates the Cationic Polymerization of Monomers Like Epoxides.nih.gov

Ligand Design in Organometallic Chemistry

The rigid bicyclic structure of the 9H-thioxanthene, 9,9-dimethyl- core makes it an excellent platform for the design of specialized ligands for transition metal complexes used in catalysis.

The thioxanthene (B1196266) framework provides a well-defined and sterically constrained environment around a metal center. This rigidity is crucial for controlling the reactivity and selectivity of catalytic reactions. Derivatives of 9,9-dimethyl-9H-thioxanthene have been specifically used as starting materials to synthesize rigid ligands for various transition metals, including nickel (Ni), palladium (Pd), and iron (Fe). nih.gov

Ii. Synthetic Methodologies for 9h Thioxanthene, 9,9 Dimethyl and Its Functionalized Derivatives

Strategies for the Construction of the 9H-Thioxanthene, 9,9-dimethyl- Core

The formation of the fundamental 9,9-dimethyl-9H-thioxanthene structure can be achieved through several strategic approaches, primarily involving the creation of the central heterocyclic ring.

Direct Synthesis Approaches

A direct and effective method for constructing the 9,9-dimethyl-9H-thioxanthene core involves the reaction of diphenyl ether with acetone (B3395972) analogues. chemicalbook.com This approach provides a straightforward route to the desired tricyclic system. In a typical procedure, diphenyl ether is treated with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) at low temperatures. This is followed by the addition of acetone to introduce the dimethylated carbon at the 9-position. The reaction is then quenched, and the product is purified, often by column chromatography, to yield 9,9-dimethyl-9H-xanthene. chemicalbook.com A similar strategy has been employed starting from thioxanthone, which is reacted with trimethylaluminum (B3029685) (AlMe₃) to produce 9,9-dimethylthioxanthene. iucr.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Diphenyl ether | 1. n-Butyllithium 2. Acetone | 9,9-dimethyl-9H-xanthene | 85% | chemicalbook.com |

| Thioxanthone | Trimethylaluminum (AlMe₃) | 9,9-dimethylthioxanthene | Not specified | iucr.org |

Intramolecular Cyclization Reactions in the Formation of 9H-Thioxanthene Scaffolds

Intramolecular cyclization reactions represent a powerful strategy for the synthesis of the 9H-thioxanthene scaffold. These methods typically involve the formation of the central sulfur-containing ring from a suitably functionalized precursor.

The intramolecular Friedel–Crafts alkylation (FCA) is a key method for constructing the thioxanthene (B1196266) ring system. acs.orgacs.orgnih.gov This reaction often utilizes a strong acid catalyst to promote the cyclization of a precursor molecule. Trifluoroacetic acid (TFA) has been identified as a particularly effective organocatalyst for this transformation, offering high yields under mild conditions. acs.orgacs.orgnih.gov The process generally involves the cyclization of functionalized secondary alcohols. acs.orgacs.orgnih.gov The use of TFA as a catalyst in a solvent like dichloromethane (B109758) (DCM) has been optimized to achieve high yields of various halogen-substituted 9-aryl/alkyl thioxanthenes. acs.orgacs.orgnih.gov This method is advantageous as it avoids the use of corrosive and expensive transition metal catalysts. acs.org The reaction proceeds through the protonation of the alcohol by TFA, leading to the formation of a carbocation which then undergoes electrophilic aromatic substitution to form the cyclic product. smolecule.com

Post-Synthetic Functionalization and Derivatization

Once the 9,9-dimethyl-9H-thioxanthene core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its electronic and physical properties for specific applications.

Oxidation Reactions to Yield Sulfone Derivatives

The sulfur atom in the thioxanthene ring can be readily oxidized to form the corresponding sulfone, 9,9-dimethyl-9H-thioxanthene 10,10-dioxide. acs.orgacs.orgresearchgate.netvulcanchem.com This transformation significantly alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing. vulcanchem.com A common oxidizing agent used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation is typically carried out by stirring the thioxanthene derivative with m-CPBA in a suitable solvent. acs.org Another method involves the use of hydrogen peroxide in acetic acid. rsc.org The resulting sulfone derivatives are of interest for applications in materials science, such as in the development of host materials for organic light-emitting diodes (OLEDs). researchgate.net

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 9-aryl/alkyl thioxanthene | meta-chloroperoxybenzoic acid (m-CPBA) | 9-aryl/alkyl thioxanthene sulfone derivative | acs.org |

| Thioxanthen-9-one (B50317) | Hydrogen peroxide in acetic acid | 9H-thioxanthen-9-one 10,10-dioxide | rsc.org |

Halogenation Strategies for Modified 9H-Thioxanthene, 9,9-dimethyl- Analogues

Halogenation of the 9,9-dimethyl-9H-thioxanthene core provides a route to a variety of functionalized analogues. Bromination, for instance, can be achieved by reacting the parent compound with bromine in a mixture of glacial acetic acid and dichloromethane. iucr.org This method has been used to synthesize 2,7-di-tert-butyl-4,5-dibromo-9,9-dimethylthioxanthene. iucr.orgresearchgate.net The introduction of halogen atoms can serve as a handle for further synthetic transformations or to modulate the biological activity of the resulting compounds. acs.orgsmolecule.com For example, halogenated thioxanthenes are precursors to amine analogs with potential applications in medicinal chemistry. acs.org

Amination and C-N Coupling Techniques for Tetracyclic Thioxanthene Derivatives

The introduction of amino groups and the formation of carbon-nitrogen (C-N) bonds are pivotal in the synthesis of complex thioxanthene structures, particularly tetracyclic derivatives. These derivatives are of interest for their potential in various fields, including medicinal chemistry and materials science. nih.gov

A prominent method for achieving this is through a copper-catalyzed Ullmann-type C-N coupling reaction. nih.gov This process is used to synthesize aminated tetracyclic thioxanthenes from precursors like 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov The reaction involves the nucleophilic aromatic substitution of a chlorine atom at the C-1 position by a secondary amine. nih.gov This is followed by a concerted dehydrative cyclization, which results in the formation of the final tetracyclic structure. nih.gov

The general procedure involves heating a suspension of the chlorinated thioxanthenone precursor with an appropriate guanidine (B92328) or urea (B33335) derivative in methanol. nih.gov The reaction is catalyzed by copper(I) iodide (CuI) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov The mixture is typically heated in a sealed flask to ensure the reaction proceeds to completion. nih.gov

Detailed research findings show that various amines can be used to generate a library of tetracyclic thioxanthene derivatives. nih.gov The choice of amine influences the structure and properties of the resulting product. nih.gov For instance, using different guanidine or urea derivatives leads to distinct tetracyclic systems. nih.gov In one notable case, the reaction with a specific derivative resulted in an unexpected reduction, yielding a pyrimidine-like fourth ring, a transformation likely mediated by the copper iodide catalyst. nih.gov

The table below summarizes the synthesis of several aminated tetracyclic thioxanthenes using this methodology. nih.gov

| Starting Thioxanthenone | Amine Used (Guanidine/Urea Derivative) | Catalyst/Base | Conditions | Product | Isolated Yield (%) |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N-dimethylguanidine | CuI / K₂CO₃ | Methanol, 100 °C, 48 h | Thioxanthene 11 | 45 |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-dimethylguanidine | CuI / K₂CO₃ | Methanol, 100 °C, 48 h | Thioxanthene 12 | 60 |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N-diethylguanidine | CuI / K₂CO₃ | Methanol, 100 °C, 48 h | Thioxanthene 13 | 55 |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-diethylguanidine | CuI / K₂CO₃ | Methanol, 100 °C, 48 h | Thioxanthene 14 | 50 |

Data sourced from a study on tetracyclic thioxanthene derivatives. nih.gov

These C-N coupling strategies are part of a broader class of reactions, such as the Buchwald-Hartwig amination, which have become standard procedures for synthesizing amine derivatives in both academic and industrial research. uwindsor.ca The versatility and reliability of these methods allow for the construction of complex nitrogen-containing heterocyclic compounds from aryl halide precursors. uwindsor.cagoogle.com

Alkylation and Arylation at Specific Positions

The functionalization of the thioxanthene scaffold through the addition of alkyl and aryl groups at specific positions is a key strategy for modifying its chemical and physical properties. The C-9 position is a common target for such modifications.

One effective method for creating 9-aryl/alkyl thioxanthene derivatives is through an intramolecular Friedel-Crafts alkylation (FCA). acs.orgresearchgate.net This reaction can be optimized to produce high yields under mild conditions using an organocatalyst like trifluoroacetic acid (TFA). acs.orgresearchgate.net The synthesis begins with the preparation of secondary alcohol precursors, which are then cyclized via the FCA method to form the thioxanthene ring system with the desired substituent at the C-9 position. acs.orgresearchgate.net This approach has been successfully used to synthesize a novel series of halogen-substituted 9-aryl/alkyl thioxanthene compounds. acs.org

Furthermore, direct dialkylation at the C-9 position has been demonstrated. google.com For example, 9,9-Bis(4-pyridinylmethyl)thioxanthene can be synthesized from a monoalkylated precursor. google.com The process involves the use of a strong base, such as sodium hydride in dimethyl sulfoxide (B87167) (DMSO), to deprotonate the C-9 position of the mono-substituted thioxanthene, followed by reaction with an appropriate alkylating agent. google.com

The general steps for this dialkylation are as follows:

A 50% sodium hydride oil dispersion is added to a solution of the monoalkylated thioxanthene in DMSO at room temperature. google.com

The reaction mixture is heated to facilitate the formation of the carbanion. google.com

After cooling, the second alkylating agent (e.g., 4-picolyl chloride) is added to yield the 9,9-disubstituted product. google.com

Below is a table summarizing examples of alkylation and arylation reactions on the thioxanthene core.

| Reaction Type | Precursor | Reagents/Catalyst | Product | Key Feature |

| Intramolecular Friedel-Crafts Alkylation | Functionalized Secondary Alcohols | Trifluoroacetic Acid (TFA) | 2-halo-9-aryl/alkyl thioxanthenes | High-yield synthesis of C-9 substituted derivatives. acs.orgresearchgate.net |

| Dialkylation | 9-(4-pyridinylmethyl)thioxanthene | 1. Sodium Hydride in DMSO 2. 4-picolyl chloride | 9,9-Bis(4-pyridinylmethyl)thioxanthene | Introduction of two identical alkyl groups at the C-9 position. google.com |

Stereoselective Synthesis Considerations for 9H-Thioxanthene, 9,9-dimethyl- Derivatives

When substituents are introduced into the 9H-Thioxanthene, 9,9-dimethyl- framework, particularly at the C-9 position or on the aromatic rings, chiral centers or geometric isomers can be created. This necessitates the use of stereoselective synthesis methods to obtain specific, desired isomers.

For instance, the synthesis of thioxanthene derivatives with a double bond at the C-9 position, such as 1-Propanamine, 3-(2-chloro-6-fluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride, often results in (Z) and (E) geometric isomers. ontosight.ai The isolation and characterization of the pure (Z)-configuration highlight the need for stereoselective synthetic routes to ensure the production of the correct geometric isomer, which is crucial for its intended biological or material function. ontosight.ai

The synthesis of spiro-thioxanthene derivatives through 1,3-dipolar cycloaddition reactions is another area where stereochemical control is important. nih.gov These reactions can be highly regioselective, affording specific spiro-thioxanthene-9',2- nih.govgoogle.comnih.govthiadiazoles in good yields. nih.gov While regioselectivity controls the connectivity and orientation of the newly formed ring, the creation of a spirocenter, which is a type of stereocenter, means that enantioselective versions of such reactions would be required to produce a single enantiomer.

The intramolecular Friedel-Crafts alkylation used to synthesize 9-aryl/alkyl thioxanthenes creates a stereocenter at the C-9 position (unless the substituent is identical to the other group at C-9 or is achiral and makes the molecule meso). acs.orgresearchgate.net To obtain enantiomerically pure products, either a chiral starting material, a chiral catalyst, or a subsequent resolution step would be necessary. The development of such stereoselective methods is a key consideration for producing thioxanthene derivatives with specific three-dimensional structures.

Iii. Advanced Spectroscopic Characterization Techniques in 9h Thioxanthene, 9,9 Dimethyl Research

Structural Elucidation via X-ray Crystallography

The 9H-thioxanthene core is not planar but adopts a folded conformation along the axis connecting the sulfur atom and the C9 carbon. The degree of this folding is a critical parameter that influences the molecule's electronic properties and how it packs in a crystal lattice.

In studies of donor-acceptor-donor (D-A-D) molecules incorporating a 9,9-dimethyl-9H-thioxanthene (TX) unit as the acceptor, X-ray crystallography has provided precise measurements of this folding. For instance, in a derivative where phenothiazine (B1677639) (PTZ) donors are attached to a 2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene core, the thioxanthene (B1196266) unit exhibits significant folding. worktribe.com The dihedral angle along the S···C(Me2) vector, which quantifies this fold, has been measured in different isomers. worktribe.com

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These spectra provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of molecular structure.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the two methyl groups at the C9 position, expected around 2960-2850 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) rings.

C-H bending: Aliphatic C-H bending vibrations (from the methyl groups) appear around 1465 cm⁻¹ and 1375 cm⁻¹.

C-S stretching: The vibration of the carbon-sulfur bond in the central ring is expected at lower frequencies.

In related thioxanthene derivatives, these characteristic bands are consistently observed, confirming the integrity of the molecular framework. nih.govacs.org

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 9,9-dimethyl-9H-thioxanthene would also exhibit characteristic peaks corresponding to its molecular structure.

Studies on related thioxanthene compounds have utilized FT-Raman spectroscopy to provide detailed structural information. nih.govignited.in For 9,9-dimethyl-9H-thioxanthene, strong Raman signals would be expected for the aromatic ring vibrations and the symmetric vibrations of the dimethyl-substituted C9 carbon. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational landscape of the molecule. nih.gov

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. It provides information about the energy levels of the molecular orbitals and the photophysical properties of the compound.

Thioxanthenes typically exhibit absorption maxima at longer wavelengths (bathochromic shift) compared to their oxygen-containing xanthene analogues, a result of the higher polarizability of the sulfur atom. Research on polymers incorporating 9,9-dimethyl-9H-thioxanthene 10,10-dioxide isomers has shown that these units influence the electronic properties of the material, leading to blue-shifted photoluminescence. researchgate.net The UV-Vis absorption spectra of various thioxanthen-9-one (B50317) derivatives, which share the core tricyclic system, show characteristic absorption bands. For example, thioxanthen-9-one itself has an absorption maximum around 380 nm in certain solvents, and amine-substituted derivatives show strong absorption in the visible range between 400-500 nm. acs.org While specific data for the parent 9,9-dimethyl-9H-thioxanthene is limited in the provided context, the general absorption characteristics of the thioxanthene chromophore suggest significant absorption in the UVA region.

Phosphorescence Emission Spectroscopy of 9H-Thioxanthene, 9,9-dimethyl- Derivatives

Phosphorescence spectroscopy is a powerful tool for investigating the triplet excited states of molecules. In the realm of 9H-Thioxanthene, 9,9-dimethyl- derivatives, this technique has been instrumental in characterizing their potential as emitters in various applications.

Donor-acceptor-donor (D-A-D) type molecules, where phenothiazine (PTZ) acts as the electron donor and 9,9-dimethylthioxanthene (TX) serves as the electron acceptor, have been a subject of intense study. worktribe.com The phosphorescence spectra of derivatives like o-tBuTX-PTZ and m-tBuTX-PTZ, which differ in the substitution pattern on the thioxanthene core, show no significant differences, indicating similar locally excited (LE) characters in their triplet states. worktribe.com However, the introduction of benzoyl substituents to the TX acceptor in m-BTX-PTZ significantly enhances its electron-withdrawing capacity. worktribe.com This modification leads to a very small singlet-triplet energy gap (ΔEST) of less than 0.01 eV, which facilitates efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, resulting in thermally activated delayed fluorescence (TADF) rather than strong phosphorescence. worktribe.com

In contrast, derivatives with a larger ΔEST of 0.52 eV, such as those with weaker donor-acceptor decoupling, exhibit strong room temperature phosphorescence (RTP). worktribe.com This is because the large energy gap prohibits the up-conversion of triplet excitons to the singlet state. worktribe.com Efficient RTP is achieved when non-radiative relaxations from the first triplet state (T1) to the ground state (S0) are suppressed and intersystem crossing (ISC) from the first singlet state (S1) to T1 is promoted. worktribe.com

The phosphorescence spectra of some thioxanthone derivatives have been recorded in 2-propanol at 77 K. kpi.ua For instance, the phosphorescence quantum yields can be determined using a relative method with benzophenone (B1666685) as a standard. kpi.ua The vibrational progression observed in the phosphorescence spectrum of thioxanthen-9-one-10,10-dioxide is characteristic of a triplet excited state with an nπ* configuration and is associated with the carbonyl group. ufba.br From the 0,0 emission band of its phosphorescence spectrum at 432 nm, the triplet energy was calculated to be 66.3 kcal mol⁻¹. ufba.br

Table 1: Photophysical Data for Selected Thioxanthene Derivatives

| Compound | Emission Type | ΔEST (eV) | Key Feature |

| o-tBuTX-PTZ | RTP | 0.52 | Strong room temperature phosphorescence due to large singlet-triplet gap. worktribe.com |

| m-tBuTX-PTZ | RTP | 0.52 | Similar photophysical properties to the ortho isomer. worktribe.com |

| m-BTX-PTZ | TADF | <0.01 | Efficient TADF due to a very small singlet-triplet gap. worktribe.com |

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet absorption spectroscopy provides insights into the properties of the excited triplet state. For thioxanthen-9-one-10,10-dioxide, laser flash photolysis in acetonitrile (B52724) reveals a transient absorption spectrum with a maximum at 510 nm, which is characteristic of the triplet-triplet absorption of the thioxanthone dioxide chromophore. ufba.br The decay of this transient is observed to follow first-order kinetics. ufba.br

In a different solvent, 2-propanol, the transient absorption spectrum of thioxanthen-9-one-10,10-dioxide shows a maximum at 530 nm. ufba.br This transient is assigned to the semiquinone radical, formed by hydrogen abstraction from the solvent by the excited triplet state of the thioxanthone. ufba.br This indicates that the environment can significantly influence the decay pathway of the triplet state.

For some 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride, flash photolysis studies show broad absorption maxima between 300 and 400 nm. kpi.ua This absorption is associated with the formation of a semiquinone radical, produced by the lowest excited triplet state abstracting a hydrogen atom from the solvent. kpi.ua A weaker, broad absorption is also observed above 400 nm for most of these derivatives, which is attributed to the formation of the radical anion species through electron abstraction from the solvent. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including 9H-Thioxanthene, 9,9-dimethyl- and its derivatives. wikipedia.orglibretexts.org These techniques provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule. wikipedia.orglibretexts.orgipb.pt

In ¹H NMR, the chemical shifts, signal multiplicity (splitting patterns), and integration of the signals are used to determine the structure. wikipedia.org For instance, the ¹H NMR spectrum of a 9H-thioxanthene derivative with a 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (B77674) group exhibits distinct signals for the methyl, methylene, and aromatic protons, with their chemical shifts and coupling constants providing crucial connectivity information. rsc.org

¹³C NMR spectroscopy offers a wider spectral window, which often allows for the resolution of individual signals for each unique carbon atom in a molecule, even in complex structures. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. For example, in thioxanthone derivatives, the carbonyl carbon (C=O) typically resonates at a significantly downfield chemical shift (e.g., ~180 ppm). rsc.org

The characterization of a series of 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride salts has been performed using ¹H and ¹³C NMR. kpi.ua Similarly, the structures of novel thioxanthene derivatives synthesized through intramolecular Friedel–Crafts alkylation have been confirmed using these NMR techniques. acs.org Supporting information for various research articles often includes detailed ¹H and ¹³C NMR spectra, which are essential for verifying the synthesized structures. acs.orgrsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a Thioxanthone Derivative

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -COCH₃ | 2.29 (s, 3H) | 21.0 |

| -NCH₃ | 3.15 (s, 3H) | 38.6 |

| -CH₂ | 4.64 (s, 2H) | 55.7 |

| Ar-H | 7.04-8.62 (m) | 110.2-149.5 |

| C=O | - | 179.8 |

| OC=O | - | 169.4 |

| Data is for 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acetate. rsc.org |

Electrochemical Analysis and Redox Behavior Studies

Cyclic Voltammetry and Reduction Potential Determinations

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of chemical compounds. It provides information about the reduction and oxidation potentials of a molecule, which are crucial for understanding its electron-accepting or -donating capabilities.

For derivatives of thioxanthen-9-one, cyclic voltammetry has been employed to determine their reduction potentials. acs.org The electrochemical behavior of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide has been studied, revealing that their reduction leads to the formation of persistent radical anions and, in the case of the S,S-dioxide, a dianion. rsc.orgresearchgate.net These compounds are precursors for electro-active polyimides used in organic electronics, and their reduction potentials are a determining factor in the properties of these polymers. rsc.orgresearchgate.net

In some studies, the electrochemical behavior of chlordiazepoxide, a related heterocyclic compound, was investigated at a glassy carbon electrode under acidic conditions, showing two reduction peaks in the cyclic voltammogram. mdpi.com The determination of the reduction redox potential of excited enamines derived from thioxanthene has also been a subject of study. figshare.com

Spectroelectrochemical Investigations of Molecular Ions

Spectroelectrochemistry combines electrochemical methods with spectroscopy to characterize the species generated at an electrode. This technique is particularly useful for studying the properties of molecular ions, such as radical anions and dianions.

The reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide has been investigated using 3D spectroelectrochemistry. rsc.orgresearchgate.net This has shown that the resulting anions exhibit strong absorption in the UV-VIS-NIR wavelength region. rsc.orgresearchgate.net The electronic absorption spectra of the neutral molecules and their negative ions have been interpreted with the aid of time-dependent DFT calculations. rsc.orgresearchgate.net

These calculations predict that the most intense electronic transitions of the dianions are hypsochromically shifted (shifted to shorter wavelengths) compared to the intense transitions of the corresponding radical anions and have significantly higher oscillator strengths. rsc.orgresearchgate.net This prediction has been experimentally confirmed for the S,S-dioxide derivative. rsc.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. scholaris.canumberanalytics.com This method is highly specific to paramagnetic species, making it an invaluable tool in studying reaction mechanisms and identifying transient radical intermediates that are not detectable by other means. scholaris.calibretexts.org In the context of 9H-Thioxanthene, 9,9-dimethyl- research, ESR spectroscopy can be employed to investigate the formation of its radical cations or anions, providing insights into its electronic structure and reactivity.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in an applied magnetic field rather than nuclear spins. libretexts.org When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation induces transitions between these energy levels, resulting in an ESR spectrum. numberanalytics.com

The analysis of the ESR spectrum yields critical information about the radical species. The g-factor, for instance, is characteristic of the radical's electronic environment. georgetown.edu Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C) leads to hyperfine splitting of the ESR signal. The resulting hyperfine coupling constants (hfs) are directly proportional to the spin density of the unpaired electron on that nucleus, offering a detailed map of the electron's delocalization across the molecule. scholaris.cagelisim.edu.tr

While specific ESR studies on radicals derived from 9H-Thioxanthene, 9,9-dimethyl- are not extensively documented in the literature, research on closely related thioxanthene derivatives provides a strong basis for understanding how ESR can be applied. For example, studies on the radical anions of thioxanthone and its derivatives, generated through electrochemical reduction, have been successfully characterized using ESR spectroscopy. acs.orgresearchgate.netrsc.org These studies reveal persistent radical anions, and the analysis of their ESR spectra has provided detailed information on the distribution of spin density within the thioxanthene framework.

Table 1: Hypothetical ESR Data for the 9,9-dimethyl-9H-thioxanthene Radical Anion

| Parameter | Hypothetical Value |

| g-value | ~2.003 |

| Hyperfine Coupling Constants (Gauss) | |

| a(4H, positions 1,4,5,8) | 3.5 |

| a(4H, positions 2,3,6,7) | 1.2 |

| a(6H, methyl groups) | < 0.1 |

This table is illustrative and presents hypothetical data based on values reported for similar aromatic sulfur-containing radicals. Actual experimental values may differ.

The generation of radicals for ESR studies can be achieved through various methods, including chemical reduction (e.g., with alkali metals), electrochemical generation, or photolysis. scholaris.carsc.org For instance, the radical anion of 9,9-dimethyl-9H-thioxanthene could potentially be generated by reduction with sodium or potassium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting ESR spectrum would then be recorded and simulated to extract the g-value and hyperfine coupling constants.

Iv. Computational and Theoretical Chemistry of 9h Thioxanthene, 9,9 Dimethyl

Quantum Chemical Calculations for Electronic and Optical Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and optical behavior of 9H-Thioxanthene, 9,9-dimethyl- based molecules. These theoretical studies are crucial for understanding and predicting their performance in various applications, particularly in the field of organic electronics.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard tools for investigating the electronic and optical properties of molecules containing the 9H-Thioxanthene, 9,9-dimethyl- moiety. researchgate.netrsc.orgnih.gov These methods are employed to calculate ground and excited state energies, optimize molecular geometries, and predict absorption and emission spectra. researchgate.netpurdue.edu

For instance, in the design of novel thermally activated delayed fluorescence (TADF) emitters, DFT and TD-DFT calculations are used to determine the energies of the first singlet (S1) and triplet (T1) excited states. researchgate.net The choice of the functional, such as the combination of B3LYP and M06-2X, and the inclusion of solvent effects are critical for obtaining accurate predictions that correlate well with experimental data. unamur.bersc.org These computational approaches have been successfully applied to various derivatives, including those incorporating carbazole (B46965) donors and 9,9-dimethyl-9H-thioxanthene 10,10-dioxide as an acceptor, to design materials for blue organic light-emitting diodes (OLEDs). researchgate.net Furthermore, DFT has been utilized to study the dimerization effects on the electronic properties of OLED candidate materials, revealing how intermolecular interactions can influence charge transfer and electronic transitions. rsc.orgnih.gov

The versatility of DFT and TD-DFT extends to the study of pincer-ligated molybdenum complexes involving a substituted 9H-Thioxanthene, 9,9-dimethyl- backbone, where these methods provide insights into the mechanism of dinitrogen reduction. rsc.orgchemrxiv.org The calculations help in understanding the electronic structure of catalyst precursors and intermediates. rsc.orgchemrxiv.org

A critical parameter in the design of TADF materials is the singlet-triplet energy gap (ΔEST), which is the energy difference between the lowest singlet (S1) and triplet (T1) excited states. A small ΔEST is essential for efficient reverse intersystem crossing (RISC), a process that converts non-emissive triplet excitons into emissive singlet excitons. researchgate.netfrontiersin.org Computational studies on 9H-Thioxanthene, 9,9-dimethyl- derivatives have extensively focused on understanding and tuning this energy gap.

Theoretical investigations have shown that the molecular architecture, including the nature and substitution pattern of donor and acceptor units, significantly influences the ΔEST. For example, in donor-acceptor-donor (D-A-D) type emitters, where 9H-Thioxanthene, 9,9-dimethyl- can act as part of the acceptor core, the strength of the acceptor and the position of the donor groups are key factors. worktribe.com Enhancing the acceptor strength or modifying the linkage between donor and acceptor can lead to a smaller ΔEST. worktribe.com

In a study of derivatives with 9,9-dimethyl-9H-thioxanthene 10,10-dioxide as the acceptor, DFT and TD-DFT calculations revealed that a D-A-D structure resulted in a smaller calculated ΔEST (0.057 eV for 2BDPCC-SB) compared to a D-A structure (0.079 eV for BDPCC-SB). researchgate.net This small energy gap is favorable for the RISC process. researchgate.net The strategy of fine-tuning the ΔEST has been shown to be effective in developing efficient photosensitizers and long-wavelength TADF emitters. rsc.orgrsc.org For some derivatives, a relatively large ΔEST of 0.52 eV was observed, which inhibits the upconversion of triplet excitons and leads to strong room temperature phosphorescence (RTP). worktribe.com

Table 1: Calculated Singlet-Triplet Energy Gaps (ΔEST) for Selected 9H-Thioxanthene, 9,9-dimethyl- Derivatives

| Compound | Donor | Acceptor | Calculated ΔEST (eV) | Reference |

| 2BDPCC-SB | 3,6-bis(3,6-diphenyl-carbazolyl)carbazole | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | 0.057 | researchgate.net |

| BDPCC-SB | 3,6-bis(3,6-diphenyl-carbazolyl)carbazole | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | 0.079 | researchgate.net |

| o-tBuTX-PTZ Derivative | Phenothiazine (B1677639) | 2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | 0.52 | worktribe.com |

This table is for illustrative purposes and includes data from cited research.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that govern the charge injection and transport characteristics of organic materials. rsc.org Computational profiling of HOMO and LUMO energies is a standard practice in the theoretical investigation of 9H-Thioxanthene, 9,9-dimethyl- derivatives.

These calculations provide insights into the electron-donating and electron-accepting capabilities of the molecules. A significant separation between the HOMO and LUMO is often correlated with a small singlet-triplet energy difference (ΔEST), which is beneficial for TADF materials. researchgate.net In donor-acceptor systems, the HOMO is typically localized on the donor moiety, while the LUMO is localized on the acceptor. rsc.org The degree of overlap between these orbitals influences the charge transfer characteristics and, consequently, the optical properties. rsc.org

For instance, in a series of compounds with a C-C linkage, as the dihedral angle between the donor and acceptor increases, the overlap between the HOMO and LUMO decreases. rsc.org The energy of the HOMO level can be systematically tuned by changing the substitution position (para, meta, ortho), which in turn affects the hole injection facility from a host material. rsc.org Similarly, while the LUMO energy levels may not change as drastically, they are crucial for determining the electron-injection barrier. rsc.org In polyfluorenes incorporating 9,9-dimethyl-9H-thioxanthene 10,10-dioxide isomers, a decreased LUMO energy level (below -2.32 eV) was observed compared to the parent polymer. researchgate.net

Table 2: Calculated HOMO and LUMO Energy Levels for Representative 9H-Thioxanthene, 9,9-dimethyl- Based Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Polyfluorene with 2,7-SO isomer | - | < -2.32 | - | researchgate.net |

| Polyfluorene with 3,6-SO isomer | - | < -2.32 | - | researchgate.net |

| Generic Donor-Acceptor System 1 (para) | Increases with substitution | Decreases with substitution | Varies | rsc.org |

| Generic Donor-Acceptor System 2 (meta) | Increases with substitution | Decreases with substitution | Varies | rsc.org |

| Generic Donor-Acceptor System 3 (ortho) | Increases with substitution | Decreases with substitution | Varies | rsc.org |

This table provides a generalized representation based on findings from the cited literature. Specific values are highly dependent on the exact molecular structure and computational method.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.govgrafiati.com It provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunction into a localized form corresponding to the Lewis structure picture of lone pairs and bonds. uni-muenchen.dewikipedia.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netpreprints.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. wolfram.com

For derivatives of 9H-Thioxanthene, 9,9-dimethyl-, MEP mapping can identify the sites most susceptible to chemical reactions. For instance, in 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, the MEP map showed negative potential regions over the hydroxyl group, indicating a site for electrophilic attack, while positive potential regions were found over the methyl groups. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net The MEP is a useful descriptor for understanding sites for electrophilic and nucleophilic reactions as well as hydrogen bonding interactions. researchgate.net

Conformational Studies and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 9H-Thioxanthene, 9,9-dimethyl- and its derivatives play a significant role in determining their physical and electronic properties. worktribe.com Conformational studies and molecular dynamics simulations are employed to explore the potential energy surface and dynamic behavior of these molecules.

The 9H-thioxanthene core is known to adopt a folded conformation. worktribe.com X-ray crystallography and theoretical calculations have shown that in derivatives like o-tBuTX-PTZ, the 2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene unit is folded by approximately 39.4° along the S…C(Me2) vector. worktribe.com The conformation of substituents, such as phenothiazine donors, can be either equatorial or axial, with near-orthogonal twists relative to the thioxanthene (B1196266) core. worktribe.com These conformational preferences can influence the intramolecular charge transfer and, consequently, the singlet-triplet energy gap. worktribe.com

Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules, such as the stability of different conformers and the structural changes that occur over time. rsc.orgmdpi.com While specific molecular dynamics studies on 9H-Thioxanthene, 9,9-dimethyl- are not extensively detailed in the provided context, this computational technique is generally applicable for studying the relationship between structure and properties in complex molecular systems. rsc.org

Investigation of Charge Transfer Phenomena

Time-dependent density functional theory (TD-DFT) is a powerful tool for studying the electronic transitions and charge transfer (CT) characteristics of molecules like 9H-Thioxanthene, 9,9-dimethyl-. In donor-acceptor systems, the degree of charge transfer is a critical parameter influencing the optical and electronic properties.

TD-DFT calculations on various charge transfer cocrystals have demonstrated a strong correlation between theoretical predictions and experimental optical absorption spectra. arxiv.org These calculations can determine the degree of charge transfer from the donor to the acceptor in different molecular complexes. arxiv.org For instance, in systems involving derivatives of 9H-thioxanthene-9-one, TD-DFT has been used to interpret the electronic absorption spectra of their radical anions and dianions, which are formed during electrochemical reduction. rsc.org The calculations show that the most intense electronic transitions of the dianions are hypsochromically shifted and have much higher oscillator strengths compared to the radical anions, a finding confirmed by experimental data. rsc.org

The efficiency of thermally activated delayed fluorescence (TADF) in emitters is heavily dependent on the energy gap between the lowest singlet and triplet states (ΔEST), which is governed by intramolecular charge transfer. worktribe.com In D-A-D molecules with a 9,9-dimethylthioxanthene acceptor, the strength of the donor and acceptor, and their relative orientation, dictates the ΔEST. worktribe.com For example, when the acceptor strength is increased, a very small ΔEST of less than 0.01 eV can be achieved, facilitating efficient TADF. worktribe.com

Table 2: TD-DFT Calculation Results for Charge Transfer Complexes

| System | Calculated Property | Observation |

| Perylene-TCNQ & Hexamethylbenzene-chloranil | Energy Levels & Optical Absorption | Good match with experimental spectra. arxiv.org |

| 2-Methyl-9H-thioxanthene-9-one radical anion vs. dianion | Electronic Transitions | Hypsochromic shift and higher oscillator strength for dianion. rsc.org |

| D-A-D with TX acceptor | Singlet-Triplet Energy Gap (ΔEST) | Can be tuned to <0.01 eV by enhancing acceptor strength. worktribe.com |

Theoretical Insights into Reaction Mechanisms

Computational studies have provided deep insights into the catalytic pathways involving derivatives of 9H-Thioxanthene, 9,9-dimethyl-. A notable example is the use of a thioether-diphosphine pincer ligand derived from 4,5-bis(diisopropylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene in a molybdenum complex for dinitrogen (N2) reduction catalysis. nsf.govchemrxiv.org

Integrated experimental and computational investigations have elucidated the mechanism of N2 reduction to ammonia (B1221849) (NH3). nsf.govchemrxiv.org DFT calculations were crucial in understanding the elementary steps of this process. For instance, computations suggested that after the formation of a MoIV imide, a second protonation is followed by a rapid and favorable one-electron reduction, and then a third protonation to produce coordinated ammonia. nsf.govchemrxiv.org These theoretical findings provide guidance for the design of more efficient catalysts. nsf.govchemrxiv.org

Furthermore, DFT calculations have been used to investigate the N2 cleavage step. They implicated a dinitrogen-bridged complex, [(PSP)Mo(I)]2(N2), as a viable intermediate in the facile cleavage of N2 to yield the nitride complex (PSP)Mo(N)(I). chemrxiv.org The calculations predicted a low barrier for the splitting of this complex. researcher.life

Table 3: Key Steps in N2 Reduction Catalysis from Computational Studies

| Catalytic Step | Computational Finding | Implication |

| Formation of first N-H bond | Thermodynamically unfavorable but facilitated by protonation with anion coordination. chemrxiv.orgresearcher.life | Circumvents a difficult step in the catalytic cycle. |

| Conversion of MoIV imide to NH3 | Involves sequential protonation and reduction steps. nsf.govchemrxiv.org | Provides a detailed mechanism for ammonia formation. |

| N2 Cleavage | Occurs via a dinitrogen-bridged intermediate with a low activation barrier. chemrxiv.orgresearcher.life | Explains the efficiency of the nitride formation. |

Dimerization Effects on Electronic and Non-Linear Optical Properties

The formation of dimers can significantly impact the electronic and non-linear optical (NLO) properties of organic molecules. Quantum DFT studies on candidate OLED materials, including a derivative of 9H-thioxanthene, have shown that dimerization can enhance performance. rsc.orgnih.gov

These studies, employing DFT and TD-DFT methods, reveal that dimerization leads to an enhancement of dipole moments and polarizabilities. rsc.orgnih.gov This, in turn, facilitates improved charge transfer and electronic transitions. rsc.orgnih.gov For a compound like 9H-thioxanthene-9-one-dibenzothiophene-sulfone (TXO-DBTS), dimerization results in stable electronic properties and enhanced NLO characteristics, such as efficient charge mobility and superior color purity. rsc.org These findings highlight the potential of using dimerized structures to optimize the performance of optoelectronic devices. rsc.orgnih.gov

Table 4: Effects of Dimerization on Electronic and NLO Properties

| Property | Effect of Dimerization | Consequence |

| Dipole Moment | Enhanced | Improved charge transfer. rsc.orgnih.gov |

| Polarizability | Enhanced | Improved electronic transitions. rsc.orgnih.gov |

| Charge Mobility | Enhanced | More efficient device performance. rsc.orgnih.gov |

| Color Purity | Superior | Better quality of light emission in OLEDs. rsc.org |

V. Advanced Applications in Materials Science and Catalysis

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Research

The quest for highly efficient and stable OLEDs has led researchers to explore novel molecular designs that can overcome the limitations of conventional fluorescent materials. TADF has emerged as a leading mechanism to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. nih.govnih.gov This process relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is highly dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST). nih.govrsc.org Derivatives of 9H-Thioxanthene, 9,9-dimethyl- have proven to be instrumental in engineering molecules that meet these demanding criteria.

The oxidized form, 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (also referred to as 9,9-dimethylthioxanthene-S,S-dioxide), functions as a potent electron acceptor unit in the design of TADF emitters. nih.govresearchgate.net Its strong electron-withdrawing nature is crucial for creating molecules with significant intramolecular charge transfer (ICT) character when paired with a suitable electron donor. researchgate.net For instance, the compound 2,7-bis(phenoxazin-10-yl)-9,9-dimethylthioxanthene-S,S-dioxide (DPO-TXO2) utilizes the thioxanthene (B1196266) dioxide core as the acceptor, leading to a green TADF emitter. rsc.orgresearchgate.net Similarly, novel blue TADF materials have been developed using 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (abbreviated as SB) as the acceptor moiety. nih.gov The efficacy of this acceptor is central to achieving the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key strategy for minimizing ΔEST. itn-tadfsolutions.de

The construction of TADF emitters commonly involves connecting electron-donating and electron-accepting moieties. researchgate.net The 9,9-dimethyl-9H-thioxanthene 10,10-dioxide unit is frequently employed as the central acceptor (A) in Donor-Acceptor-Donor (D-A-D) architectures. In this design, two donor units are attached to the acceptor core. A prime example is DPO-TXO2, where two phenoxazine (B87303) donors are linked to the 9,9-dimethylthioxanthene-S,S-dioxide acceptor. rsc.orgresearchgate.net Another set of blue-emitting TADF materials was created by pairing the same acceptor (SB) with strong donors like spiro[acridine-9,9'-fluorene] (D1) and spiro[acridine-9,9'-xanthene] (D2) to form D-A-D type molecules (2D1-SB and 2D2-SB). nih.gov This molecular architecture effectively separates the HOMO, which is typically localized on the donor units, from the LUMO, which resides on the acceptor. This spatial separation is fundamental to inducing the charge transfer state necessary for TADF. itn-tadfsolutions.de

The defining characteristic of a successful TADF emitter is an exceptionally small singlet-triplet energy gap (ΔEST), which facilitates the thermally activated RISC process. nih.govrsc.org The use of 9,9-dimethyl-9H-thioxanthene derivatives has been a highly effective strategy for engineering molecules with the desired small ΔEST. By carefully selecting donor units to pair with the 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor, researchers can fine-tune the electronic properties of the resulting molecule. For the green emitter DPO-TXO2, this approach led to a remarkably small ΔEST of just 0.01 eV in a zeonex matrix. rsc.orgresearchgate.net Similarly, the blue TADF emitter 2D2-SB, which also uses the thioxanthene dioxide acceptor, was calculated to have a ΔEST of 0.064 eV, a value considered highly favorable for the RISC process. nih.gov Such small energy gaps are a direct result of the D-A design, which minimizes the HOMO-LUMO overlap and the corresponding exchange energy. itn-tadfsolutions.de

Beyond small-molecule emitters, derivatives of 9,9-dimethyl-9H-thioxanthene have been integrated into polymeric systems to create high-performance, deep-blue light-emitting materials. Researchers have successfully synthesized blue light-emitting polyfluorenes by incorporating spiro[fluorene-9,9'-thioxanthene-S,S-dioxide] isomers into a poly[9,9-bis(4-(2-ethylhexyloxy) phenyl)fluorene-2,7-diyl] (PPF) backbone. fao.org The introduction of the bulky, rigid spiro-thioxanthene dioxide moiety helps to maintain a stable blue emission, a significant challenge in OLED technology. The resulting polymers, designated PPF-FSOs and PPF-SOFs, emit light in the deep-blue region, with emission peaks around 430–445 nm, and demonstrate excellent spectral stability. fao.org

The specific isomeric linkage of the spiro[fluorene-9,9'-thioxanthene-S,S-dioxide] unit into the polyfluorene backbone has a pronounced effect on the polymer's optoelectronic properties. fao.org Two different isomers, linked at the 2,7-diyl (FSO) and 2',7'-diyl (SOF) positions of the spiro compound, were investigated. Increasing the concentration of the FSO moiety led to a slight red-shift in the absorption and photoluminescence spectra. fao.org In contrast, increasing the SOF unit content resulted in a blue-shift and a gradual reduction of the HOMO and LUMO energy levels. fao.org

These structural differences translate directly into device performance. Polymers incorporating the SOF isomer exhibited superior electroluminescence, achieving a maximum external quantum efficiency (EQEmax) of 3.76% with deep-blue CIE coordinates of (0.16, 0.08). The FSO-containing polymer also performed well, reaching an EQEmax of 2.38% with CIE coordinates of (0.16, 0.12). fao.org These results underscore how isomeric control is a powerful tool for tuning the electroluminescence efficiency and color purity of light-emitting polymers. fao.org

| Polymer | Isomer Type | Maximum Luminance Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| PPF-SOF15 | SOF (15% content) | 2.00 | 3.76 | (0.16, 0.08) |

| PPF-FSO10 | FSO (10% content) | 1.68 | 2.38 | (0.16, 0.12) |

Photoinitiator Systems for Photopolymerization

Derivatives of the thioxanthene family, particularly thioxanthones (which feature a carbonyl group at the 9-position), are highly valued as photoinitiators due to their excellent absorption properties in the near-UV and visible light range, and their ability to efficiently generate reactive species upon irradiation.

Thioxanthone derivatives function as highly efficient Type II photoinitiators for free-radical polymerization. In these systems, the thioxanthone molecule absorbs light and is promoted to an excited triplet state. This excited molecule does not cleave directly but instead abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating radical. rsc.orgrsc.org This process is depicted in the reaction below:

Step 1: Photoexcitation TX + hν → ¹TX* → ³TX*

Step 2: Hydrogen Abstraction ³TX* + R₃N-CH₂- → [TX-H]• + R₃N-CH•-

The aminoalkyl radical (R₃N-CH•-) is the primary species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers. mdpi.com

Some thioxanthone derivatives can also be engineered to act as Type I photoinitiators, where the molecule itself undergoes cleavage upon irradiation to form radicals without the need for a co-initiator. researchgate.net For instance, certain oxime ester derivatives of thioxanthone can undergo photolysis to generate initiating radicals directly. researchgate.net Furthermore, one-component polymerizable photoinitiators have been developed by incorporating both the thioxanthone chromophore and a tertiary amine co-initiator into a single molecule, which can also feature a polymerizable group like an acrylate. rsc.org This design enhances efficiency and reduces the migration of the initiator from the cured polymer. rsc.org

Table 1: Performance of Thioxanthone Derivatives as Radical Photoinitiators

| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Reference |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one | 1,6-hexanedioldiacrylate (HDDA) | Xenon Lamp | 52 | rsc.org |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one / N,N-dimethylaniline | 1,6-hexanedioldiacrylate (HDDA) | Xenon Lamp | 92 | rsc.org |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one | Trimethylolpropane triacrylate (TMPTA) | Xenon Lamp | 32 | rsc.org |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one / N-methyldiethanolamine | Trimethylolpropane triacrylate (TMPTA) | Xenon Lamp | 62 | rsc.org |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (TX-PA) | 1,6-hexanedioldiacrylate (HDDA) | Xenon Lamp (>400 nm) | High | rsc.org |

In addition to radical polymerization, thioxanthone derivatives are effective photosensitizers for cationic photopolymerization, particularly for curing epoxy monomers. mdpi.comnih.gov Cationic polymerization is typically initiated by superacids generated from the decomposition of onium salts, such as iodonium (B1229267) (Iod) or sulfonium (B1226848) salts. acs.org These onium salts often have poor light absorption in the visible range. mdpi.com

Thioxanthone derivatives can absorb light and, from their excited state, transfer an electron to the onium salt, causing its decomposition and the generation of the initiating species. nih.govnih.gov The photosensitization process can be summarized as follows:

Vi. Future Research Directions and Emerging Opportunities

Exploration of Novel Substitution Patterns and Hybrid Architectures

A primary avenue for future research lies in the synthesis of new derivatives of 9,9-dimethyl-9H-thioxanthene with unique substitution patterns to fine-tune their physicochemical properties. While foundational synthesis methods like Friedel-Crafts reactions have been used for alkyl-substituted thioxanthenes, future work will focus on more complex functionalization.

Key research objectives include:

Introducing Diverse Functional Groups: Systematic introduction of electron-donating and electron-accepting groups onto the aromatic rings can modulate the electronic and optical properties of the molecule. For instance, attaching moieties like phenoxazine (B87303) or dimethylacridane can create materials with bipolar charge-transport properties, suitable for organic light-emitting diodes (OLEDs). nih.gov

Development of Hybrid Architectures: A significant opportunity exists in creating complex, multi-cyclic structures that incorporate the 9,9-dimethyl-9H-thioxanthene core. Research has shown that tandem reactions, such as nucleophilic aromatic substitution followed by dehydrative cyclization, can yield unexpected tetracyclic thioxanthene (B1196266) scaffolds with novel properties. nih.gov For example, the synthesis of tetracyclic thioxanthenes incorporating a quinazoline–chromene scaffold has been reported, highlighting the potential for creating unique molecular architectures. nih.gov These "push-pull" systems, where an electron donor group and an electron acceptor group are bridged by the conjugated thioxanthene system, are of particular interest for developing new fluorescent probes and theranostic agents. nih.gov

| Substitution/Hybridization Strategy | Potential Application | Rationale |

| Attachment of Donor-Acceptor Groups | Organic Electronics (OLEDs) | Creates bipolar materials with tunable energy levels for efficient charge injection and transport. nih.gov |

| Formation of Tetracyclic Scaffolds | Fluorescence Imaging, Theranostics | Extends conjugation, leading to materials that absorb and emit light at longer wavelengths. nih.gov |

| Halogenation/Alkylation | Fine-tuning of physical properties | Modifies solubility, crystal packing, and electronic character for optimized material performance. |

Advanced Computational Design for Tailored Optoelectronic and Catalytic Properties

The advancement of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for accelerating the discovery of new 9,9-dimethyl-9H-thioxanthene derivatives with specific functionalities. mdpi.comrsc.org By simulating molecular structures and properties, researchers can predict the outcomes of synthetic modifications before undertaking extensive lab work.

Emerging opportunities in this area include:

Predictive Modeling of Optoelectronic Properties: Computational models can accurately predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. mdpi.commdpi.com This is crucial for designing materials for electronic applications. For example, DFT calculations have been used to show that the energy difference between the singlet and triplet states (ΔEST) in thioxanthene-based materials can be minimized, which is a key requirement for efficient Thermally Activated Delayed Fluorescence (TADF) emitters in next-generation OLEDs. nih.gov

Rational Design of Catalysts: DFT calculations can elucidate reaction mechanisms and predict the catalytic activity of novel thioxanthene-based compounds. mdpi.comresearchgate.net By modeling transition states and reaction energy barriers, computational studies can guide the design of catalysts with enhanced selectivity and efficiency for specific organic transformations. researchgate.net This approach has been successfully used to understand C-H functionalization on related sulfur-containing heterocycles like thiophenes. researchgate.net

| Computational Method | Predicted Property | Target Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, molecular geometry | Organic semiconductors, OLEDs mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption/emission spectra, excited state properties | Dyes, fluorescent probes, OLED emitters rsc.orgnih.gov |

| Mechanistic DFT Studies | Reaction energy barriers, transition state geometries | Homogeneous catalysis mdpi.comresearchgate.net |

Integration of 9H-Thioxanthene, 9,9-dimethyl- Derivatives into Emerging Materials Platforms

The unique properties of the 9,9-dimethyl-9H-thioxanthene scaffold make it an excellent building block for incorporation into larger, functional material systems. Future research will explore the integration of these derivatives into polymers, metal-organic frameworks (MOFs), and other advanced platforms.

Key areas of focus are:

Polymer Chemistry: The thioxanthene core can be incorporated into polymer backbones or used as pendant groups to create materials with enhanced thermal stability, and specific electronic or optical properties. For example, 9-Methylene-9H-thioxanthene, a derivative, has been explored for its role in living anionic polymerization. researchgate.net Similarly, thioxanthene-9-thione has been used to mediate the radical polymerization of monomers like methyl methacrylate (B99206) (MMA), demonstrating its utility in controlled polymer synthesis. researchgate.net

Organic Electronics: Derivatives of 9,9-dimethyl-9H-thioxanthene hold promise as host materials in phosphorescent OLEDs (PHOLEDs). rsc.org The rigid structure provides high thermal stability, and its electronic properties can be tuned to facilitate efficient energy transfer to phosphorescent guest emitters. Research on related 9,9-diphenyl-thioxanthene derivatives has shown that they can lead to blue PHOLEDs with extremely high efficiency and low turn-on voltages. rsc.org The 9,9-dimethyl variant is a logical next step for exploration in this area.

Synergistic Approaches in Multi-Component Systems for Enhanced Performance

Synergy, where the combined effect of multiple components is greater than the sum of their individual effects, represents a sophisticated approach to materials design. This concept can be applied to both the synthesis and application of 9,9-dimethyl-9H-thioxanthene derivatives.

Future opportunities include:

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a complex product, offering high efficiency and atom economy. mdpi.com Designing MCRs that incorporate a 9,9-dimethyl-9H-thioxanthene-based starting material could rapidly generate libraries of novel, complex molecules for screening in various applications. prezi.comrsc.org While MCRs are well-established for synthesizing heterocycles like thiophenes and xanthenes, their application to the thioxanthene scaffold is a promising area for future work. mdpi.comnih.gov

Synergistic Material Composites: In the context of applications, derivatives of 9,9-dimethyl-9H-thioxanthene can be combined with other materials to achieve enhanced performance. For instance, in drug delivery or therapy, thioxanthene derivatives have shown synergistic activity with antibiotics. nih.gov In materials science, a thioxanthene-based fluorescent material could be combined with a plasmonic nanoparticle to enhance its emission, or a thioxanthene-based catalyst could work in concert with a co-catalyst to improve reaction rates and yields.

Q & A

Basic: What synthetic methodologies are most effective for preparing 9H-Thioxanthene, 9,9-dimethyl-?

The synthesis of 9,9-dimethylxanthene derivatives often involves organometallic intermediates. A common approach uses dilithiation of dibenzofuran followed by quenching with electrophiles like methyl groups. For example, 4,5-dilithio-9,9-dimethylxanthene (as a TMEDA adduct) has been isolated and characterized via X-ray crystallography, enabling controlled functionalization . Cyclic voltammetry can validate electron-transfer properties of intermediates, ensuring structural fidelity during synthesis .

Basic: How can researchers characterize the molecular structure and purity of 9H-Thioxanthene, 9,9-dimethyl- derivatives?

Combined analytical techniques are critical:

- Single-crystal X-ray diffraction confirms stereochemistry and bond angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.049) .

- Mass spectrometry (e.g., molecular ion peak at m/z 226.294 for C14H10OS derivatives) and NMR resolve substituent effects on aromatic protons .

- Cyclic voltammetry assesses redox behavior, particularly for derivatives with electron-withdrawing groups like carbonyls .

Advanced: What strategies mitigate conflicting data in the electrochemical analysis of 9,9-dimethylxanthene derivatives?

Contradictions in cyclic voltammetry results (e.g., unexpected redox peaks) may arise from:

- Impurities : Use HPLC or GC-MS (e.g., detection of 9,9-dimethylxanthene as a byproduct in hydrothermal biomass conversion ).

- Solvent effects : Compare polar vs. non-polar solvents to isolate solvation-driven shifts.

- Statistical validation : Apply ANOVA or t-tests to determine if discrepancies are significant .

Advanced: How does the steric and electronic environment of 9,9-dimethylxanthene ligands influence catalytic activity in cross-coupling reactions?

Phosphine-functionalized xanthene ligands (e.g., 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) exhibit enhanced stability in palladium-catalyzed couplings due to:

- Steric protection : The 9,9-dimethyl groups shield the metal center, reducing deactivation.

- Electron donation : Phosphine substituents modulate electron density at the metal, improving oxidative addition kinetics .

Experimental validation includes monitoring reaction yields with/without ligand modification and comparing turnover frequencies (TOF).

Advanced: How can computational modeling predict the photophysical properties of 9H-Thioxanthene, 9,9-dimethyl- derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and absorption spectra. For example:

- Sulfur substitution : Thioxanthene’s sulfur atom lowers the LUMO energy vs. xanthene, red-shifting UV-Vis absorption .

- Methyl groups : The 9,9-dimethyl moiety increases hydrophobicity, which can be correlated with solvatochromic shifts using COSMO-RS simulations. Experimental validation via fluorescence quenching in polar solvents is recommended .

Basic: What are the critical parameters for optimizing the sublimation purity of 9,9-dimethylthioxanthene derivatives?

Sublimed purity (>99%) requires:

- Temperature gradient : Slow heating (1–2°C/min) to avoid decomposition.

- Pressure control : <0.1 mmHg to prevent oxidation of sulfur-containing moieties.

- Post-sublimation analysis : Confirm purity via DSC (melting point consistency) and GC-MS (absence of low-MW byproducts) .

Advanced: How do researchers address challenges in synthesizing spirocyclic derivatives of 9,9-dimethylthioxanthene?

Spirocyclic systems (e.g., 9,9-dimethyl-2,7-di(spiroacridine-fluorenyl)thioxanthene) require:

- Directed ortho-metalation : Use n-BuLi/TMEDA to generate dianionic intermediates for regioselective coupling .

- Quenching protocols : Sequential addition of electrophiles (e.g., dimethyl disulfide) to avoid over-functionalization .

- Crystallographic tracking : Monitor spiro-conformation via X-ray to prevent ring strain .

Basic: What safety and handling protocols are essential for 9H-Thioxanthene derivatives in laboratory settings?

- Toxicity : Derivatives like 2-chlorothioxanthone are irritants; use fume hoods and PPE .

- Storage : Argon-atmosphere storage for sulfur-containing compounds to prevent oxidation .

- Waste disposal : Neutralize acidic byproducts (e.g., sulfonic acids) before disposal .

Advanced: How can researchers resolve discrepancies in reported molecular weights of 9,9-dimethylthioxanthene derivatives?

Discrepancies often arise from isotopic patterns or adduct formation in mass spectrometry:

- High-resolution MS : Use FT-ICR or Orbitrap to distinguish [M+H]+ from [M+Na]+ adducts .

- Isotopic labeling : Synthesize deuterated analogs (e.g., 2-isopropyl-d7-thioxanthone) as internal standards .

Advanced: What methodologies identify and quantify impurities in 9,9-dimethylthioxanthene-based pharmaceuticals?

- HPLC-DAD/UV : Resolve isomers (e.g., 2-methyl vs. 4-methylthioxanthone) using C18 columns and acetonitrile/water gradients .

- LC-MS/MS : Detect trace impurities (e.g., 9H-thioxanthene at <0.1%) via MRM transitions .

- Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.